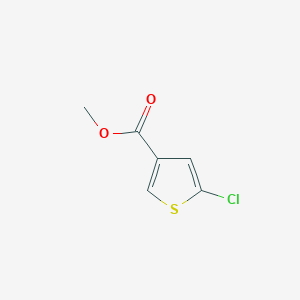![molecular formula C18H19BO2S B1398799 2-(ジベンゾ[b,d]チオフェン-4-イル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン CAS No. 912824-84-1](/img/structure/B1398799.png)
2-(ジベンゾ[b,d]チオフェン-4-イル)-4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン
概要
説明
2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative of dibenzothiophene
科学的研究の応用
2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic devices
作用機序
Target of Action
The primary target of the compound 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Dibenzothiophene-4-boronic acid pinacol ester, is DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI-3K) related kinase (PIKK) family . These kinases play a crucial role in DNA repair and cell survival, making them important targets for cancer therapy .
Mode of Action
Dibenzothiophene-4-boronic acid pinacol ester interacts with its targets by inhibiting their enzymatic activity . This inhibition disrupts the normal function of these kinases, leading to impaired DNA repair and cell death .
Biochemical Pathways
The compound affects the DNA repair pathway, specifically the non-homologous end joining (NHEJ) pathway, which is primarily regulated by DNA-PK . By inhibiting DNA-PK, Dibenzothiophene-4-boronic acid pinacol ester disrupts the NHEJ pathway, leading to accumulation of DNA damage and cell death .
Pharmacokinetics
The compound’s water-solubilizing groups suggest it may have favorable solubility and bioavailability .
Result of Action
The molecular and cellular effects of Dibenzothiophene-4-boronic acid pinacol ester’s action include potentiated cytotoxicity of ionizing radiation (IR) and DNA-inducing cytotoxic anticancer agents, both in vitro and in vivo . This is likely due to the accumulation of DNA damage resulting from the inhibition of DNA-PK and disruption of the NHEJ pathway .
生化学分析
Biochemical Properties
2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the inhibition of DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3-K). This compound interacts with enzymes such as DNA-PK and PI3-K, exhibiting high potency in inhibiting their activity . The nature of these interactions involves binding to the active sites of the enzymes, thereby preventing their normal function and leading to the potentiation of cytotoxicity in ionizing radiation (IR) and DNA-inducing cytotoxic anticancer agents .
Cellular Effects
The effects of 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various types of cells and cellular processes are profound. This compound influences cell function by inhibiting key enzymes involved in cell signaling pathways, such as DNA-PK and PI3-K . This inhibition leads to alterations in gene expression and cellular metabolism, resulting in increased sensitivity to ionizing radiation and cytotoxic agents . Additionally, the compound has been shown to potentiate the cytotoxicity of these agents, thereby enhancing their effectiveness in targeting cancer cells .
Molecular Mechanism
At the molecular level, 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of DNA-PK and PI3-K, inhibiting their activity and preventing the repair of DNA damage . This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. Additionally, the compound’s interaction with these enzymes triggers changes in gene expression, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane change over time. The compound exhibits stability under various conditions, maintaining its inhibitory activity against DNA-PK and PI3-K over extended periods . Degradation of the compound can occur under certain conditions, leading to a decrease in its effectiveness . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in enhancing the sensitivity of cells to ionizing radiation and cytotoxic agents .
Dosage Effects in Animal Models
The effects of 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane vary with different dosages in animal models. At lower dosages, the compound effectively inhibits DNA-PK and PI3-K, enhancing the cytotoxicity of ionizing radiation and DNA-inducing cytotoxic agents . At higher dosages, toxic or adverse effects can be observed, including potential damage to healthy cells and tissues . Threshold effects have been noted, where the compound’s effectiveness plateaus beyond a certain dosage .
Metabolic Pathways
2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in metabolic pathways that include interactions with enzymes such as DNA-PK and PI3-K . These interactions lead to changes in metabolic flux and metabolite levels, particularly in pathways related to DNA repair and cell survival . The compound’s inhibition of these enzymes disrupts normal metabolic processes, contributing to its cytotoxic effects .
Transport and Distribution
Within cells and tissues, 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, enhancing its effectiveness in inhibiting DNA-PK and PI3-K . The compound’s distribution is influenced by factors such as cellular uptake and binding affinity to target proteins .
Subcellular Localization
The subcellular localization of 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its ability to inhibit DNA-PK and PI3-K, leading to the accumulation of DNA damage and subsequent cell death . The compound’s activity is closely linked to its subcellular distribution, which determines its accessibility to target enzymes and biomolecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves a Suzuki-Miyaura coupling reaction. This reaction is performed between dibenzo[b,d]thiophen-4-yl boronic acid and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or ethanol under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to dibenzothiophene derivatives.
Substitution: It can participate in electrophilic and nucleophilic substitution reactions, often facilitated by the boronic ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized dibenzothiophene derivatives .
類似化合物との比較
Similar Compounds
- 2-(Benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene
- 2-(Benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene
- 3-(Dibenzo[b,d]furan-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole
- 3-(Dibenzo[b,d]thiophen-4-yl)-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole
Uniqueness
2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane stands out due to its boronic ester group, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring specific molecular interactions, such as in the development of sensors and advanced materials .
特性
IUPAC Name |
2-dibenzothiophen-4-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BO2S/c1-17(2)18(3,4)21-19(20-17)14-10-7-9-13-12-8-5-6-11-15(12)22-16(13)14/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRBSZLRNLZXNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726258 | |
| Record name | 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912824-84-1 | |
| Record name | 2-(Dibenzo[b,d]thiophen-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


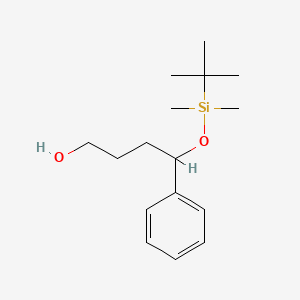
![Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1398718.png)
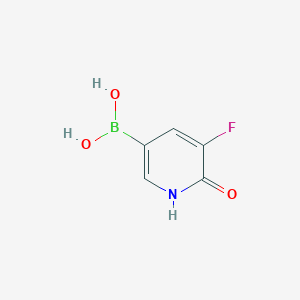
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2(3H)-one](/img/structure/B1398722.png)
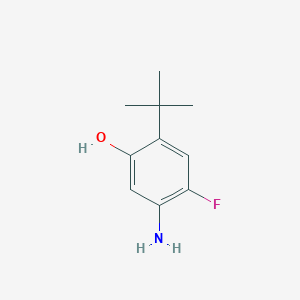
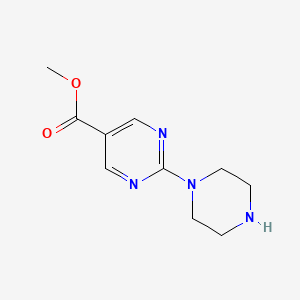
![Methyl 6-oxospiro[3.3]heptane-2-carboxylate](/img/structure/B1398725.png)
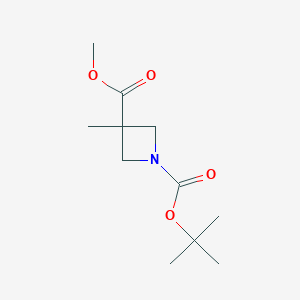

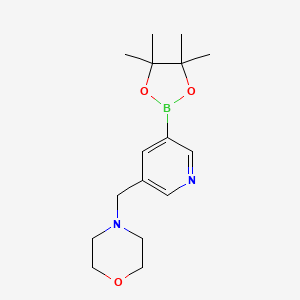
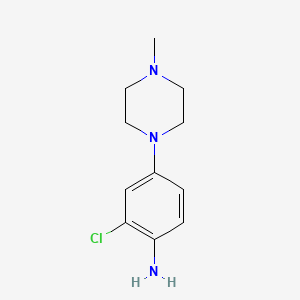
![Benzyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1398733.png)
![2-Benzyl-2,6-diazaspiro[3.3]heptane hydrochloride](/img/structure/B1398736.png)
